

Application Notes and Protocols for FT206: A USP28/USP25 Inhibitor

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Compound of Interest		
Compound Name:	FT206	
Cat. No.:	B8195946	Get Quote

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FT206 is a potent and selective dual inhibitor of Ubiquitin-Specific Proteases (USP) 28 and 25. By inhibiting these deubiquitinases, **FT206** leads to the destabilization and subsequent degradation of key oncoproteins, including c-MYC, c-JUN, and Δp63, making it a promising candidate for cancer therapy, particularly in lung squamous cell carcinoma (LSCC).[1][2][3] This document provides detailed information on the solubility of **FT206**, protocols for its use in key experiments, and an overview of the relevant signaling pathways.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for **FT206**.



Parameter	Value	Target/Cell Line	Reference
IC50	0.15 μΜ	USP28	[4]
1.01 μΜ	USP25	[4]	
EC50	0.3 - 1 μΜ	USP28/25 in H520 cell extracts	[1][5]
In Vivo Dosage	75 mg/kg	KRasLSL-G12D; Fbxw7flox/flox mouse model	[2][4]

Solubility and Preparation of FT206

Proper dissolution of **FT206** is critical for accurate and reproducible experimental results. **FT206** is soluble in DMSO at a concentration of 10 mM.[1][5] For in vitro and in vivo experiments, various solvent systems can be utilized.

Stock Solution Preparation (10 mM in DMSO): To prepare a 10 mM stock solution, dissolve 4.476 mg of **FT206** (Molecular Weight: 447.60 g/mol) in 1 mL of DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Working Solution Preparation:

The following table details protocols for preparing **FT206** working solutions for various applications.[4]



Protocol	Composition	Final Concentration	Notes
1	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (11.17 mM)	Yields a clear solution.
2	10% DMSO, 90% Corn Oil	≥ 5 mg/mL (11.17 mM)	Yields a clear solution. Use with caution for dosing periods exceeding half a month.
3	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 3.75 mg/mL (8.38 mM)	Yields a clear solution.

Experimental Protocols Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of **FT206** on the proliferation of cancer cell lines, such as LSCC cells.

Materials:

- FT206 stock solution (10 mM in DMSO)
- Cancer cell line of interest (e.g., NCI-H520)
- Complete cell culture medium
- 96-well plates
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:



- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
- Prepare serial dilutions of **FT206** in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of FT206 or vehicle control (medium with DMSO).
- Incubate the plate for 48-96 hours.[4]
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Measure luminescence or absorbance using a plate reader to determine cell viability.
- Plot the results as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for c-MYC, c-JUN, and Δp63

This protocol describes how to detect changes in the protein levels of **FT206** targets.

Materials:

- FT206
- Cancer cell line
- 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus



- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against c-MYC, c-JUN, Δp63, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

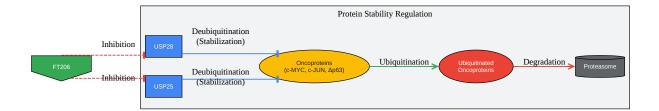
Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **FT206** (e.g., 50 nM, 100 nM) or vehicle control for a specified time (e.g., 24-48 hours).[2]
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.



Signaling Pathway and Experimental Workflow

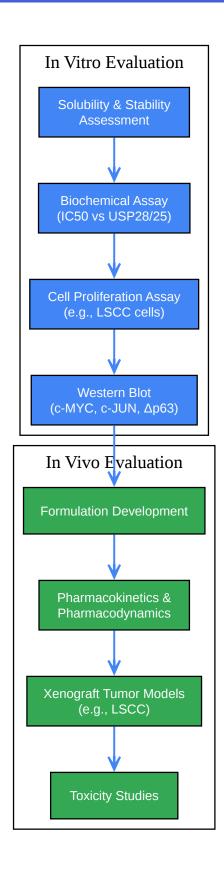
The following diagrams illustrate the mechanism of action of **FT206** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of FT206.





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Caption: Experimental workflow for **FT206** evaluation.



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